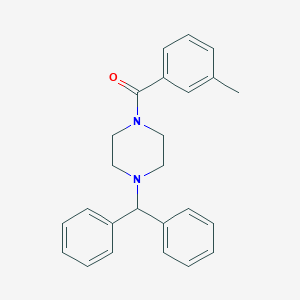

(4-Benzhydrylpiperazin-1-yl)(m-tolyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Benzhydrylpiperazin-1-yl)(m-tolyl)methanone is a synthetic compound featuring a benzhydryl-substituted piperazine ring linked to a methanone group attached to a meta-tolyl (3-methylphenyl) moiety.

Preparation Methods

The preparation of WAY-639024-A involves several synthetic routes and reaction conditions. One common method includes the synthesis of pharmaceutically acceptable salts of N-(3-chloro-5-(trifluoromethyl)phenyl)-3-((6-(4-hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethynyl)-2-methylbenzamide . The preparation process typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, including 3-chloro-5-(trifluoromethyl)aniline and 4-hydroxypiperidine.

Reaction Conditions: The reaction conditions include the use of solvents such as dimethylformamide and catalysts like palladium on carbon.

Reaction Steps: The reaction steps involve the formation of intermediate compounds through various chemical reactions, including coupling reactions and cyclization.

Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain WAY-639024-A in high purity.

Chemical Reactions Analysis

WAY-639024-A undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of functional groups in the compound, often using reagents like halogens or nucleophiles.

Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon bonds with the help of catalysts like palladium.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated products.

Scientific Research Applications

WAY-639024-A has a wide range of scientific research applications, including:

Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: In biological research, WAY-639024-A is studied for its potential effects on cellular processes and its interactions with biological molecules.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for treating various diseases.

Industry: In the industrial sector, WAY-639024-A is used in the development of new materials and as a component in various chemical formulations.

Mechanism of Action

The mechanism of action of WAY-639024-A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing downstream signaling pathways . This can lead to changes in cellular processes, such as gene expression, protein synthesis, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Core Modifications

- Benzhydryl vs. Benzyl Groups: The benzhydryl group in the target compound differentiates it from benzyl-substituted analogs like (4-benzylpiperazin-1-yl)(4-hydroxyphenyl)methanone (1d, m/z = 297.16 ). Example: (4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methanone (1c, m/z = 311.18 ) shows how methoxy groups enhance electron density, contrasting with the methyl group in m-tolyl.

- Piperazine vs. Piperidine Backbones: Piperazine derivatives, such as the target compound, offer two nitrogen atoms for hydrogen bonding, unlike piperidine-based analogs like (4-benzylpiperidin-1-yl)(m-tolyl)methanone (CAS 63925-79-1 ). This difference may impact interactions with enzymes like AChE .

Functional Group Variations

- Electron-Withdrawing vs. Electron-Donating Substituents: Analogs with electron-withdrawing groups (e.g., Cl, NO₂) exhibit enhanced AChE inhibition.

Pharmacological Activity

Acetylcholinesterase (AChE) Inhibition

- The target compound’s structural analogs demonstrate significant AChE inhibitory activity. For example:

Target Selectivity

Physicochemical Properties

Melting Points and Solubility

- Melting points for benzhydrylpiperazine derivatives vary widely: Compound 6e: 162–164°C Compound 7o: Not explicitly reported but characterized via IR and MS .

Spectroscopic Characterization

- IR and NMR data for analogs (e.g., 4j , IR peaks at 1681 cm⁻¹ for carbonyl ) provide benchmarks for verifying the target compound’s structure.

Data Tables

Table 1. Key Structural Analogues and Properties

Table 2. Substituent Effects on AChE Inhibition

| Substituent Type | Example Compound | IC₅₀ (µM) | Notes |

|---|---|---|---|

| Electron-Withdrawing (Cl) | 4a | 0.91 | Enhanced potency |

| Electron-Donating (OCH₃) | 1c | N/A | Reduced activity vs. 4a |

| None (H) | 4l | >10 | Baseline low activity |

Biological Activity

(4-Benzhydrylpiperazin-1-yl)(m-tolyl)methanone, a compound belonging to the piperazine family, has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanism of action, target interactions, and relevant research findings.

Chemical Structure and Properties

The compound features a benzhydrylpiperazine moiety linked to an m-tolyl group via a carbonyl function. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Target of Action

The primary target for this compound is human carbonic anhydrases (hCAs), specifically isoforms hCA II and hCA VII. These enzymes play a crucial role in various physiological processes, including acid-base balance and gas exchange.

Mode of Action

This compound acts as an effective inhibitor of hCAs. The inhibition of hCA VII can disrupt the bicarbonate gradient in neuronal cells, potentially affecting GABAergic transmission, which is vital for neurotransmission in the central nervous system.

Biochemical Pathways

Inhibition of hCAs by this compound affects the reversible hydration of carbon dioxide, a fundamental biochemical reaction that is crucial for maintaining physiological pH levels. This inhibition can lead to alterations in cellular signaling pathways and metabolic processes .

Inhibitory Activity

Research indicates that this compound exhibits significant inhibitory activity against hCA II and hCA VII. In vitro studies have shown that the compound binds effectively to these isoforms, demonstrating a higher affinity for hCA VII compared to hCA II. This selectivity is attributed to the conformational flexibility of the linker and tail length in the compound's structure .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Target | Inhibition Potency |

|---|---|---|---|

| 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | Benzhydrylpiperazine + Sulfamoylphenyl | hCA II & hCA VII | High |

| (4-Benzhydrylpiperazino)(1,5-dimethyl-1H-pyrazol-3-yl)methanone | Benzhydrylpiperazine + Pyrazole | Various Enzymes | Moderate |

This table highlights how this compound stands out due to its specific combination of functional groups, contributing to its distinct biological activity.

Case Studies

Several case studies have evaluated the biological effects of this compound:

- Neuroprotective Effects : A study demonstrated that inhibition of hCA VII by this compound could mitigate neuronal cell death under acidic conditions, suggesting potential neuroprotective properties.

- Antitumor Activity : Preliminary investigations indicated that derivatives containing the benzhydrylpiperazine moiety may exhibit antitumor activity through modulation of carbonic anhydrase activity, although further research is needed to confirm these findings.

- Behavioral Studies : Animal models treated with this compound showed altered behavior patterns consistent with changes in neurotransmitter systems influenced by GABAergic transmission.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for (4-Benzhydrylpiperazin-1-yl)(m-tolyl)methanone, and how are yields optimized?

The synthesis typically involves coupling a benzhydrylpiperazine derivative with an activated m-tolyl carbonyl precursor. Key steps include:

- Nucleophilic acyl substitution : Reacting 4-benzhydrylpiperazine with m-toluoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .

- Solvent optimization : Polar aprotic solvents like DMF or THF improve reaction efficiency, with yields reaching 70–85% after purification via column chromatography .

- Purity validation : HPLC (e.g., C18 column, 254 nm UV detection) confirms purity >95%, with retention times consistent across batches .

Q. Which spectroscopic techniques are most effective for structural characterization?

- 1H/13C-NMR : Assign peaks for the benzhydryl group (δ 7.2–7.4 ppm, aromatic protons), piperazine ring (δ 3.1–3.5 ppm, N-CH2), and m-tolyl ketone (δ 2.3 ppm, methyl group) .

- Mass spectrometry (ESI-MS) : Molecular ion [M+H]+ matches the theoretical molecular weight (C25H25N2O: 369.19 g/mol) .

- IR spectroscopy : Confirm carbonyl stretch (~1680 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .

Q. How are solubility and stability profiles determined for this compound?

- Solubility screening : Test in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) using UV-Vis spectrophotometry .

- Stability studies : Accelerated degradation under heat (40°C) and light exposure, monitored via HPLC to detect decomposition products .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., receptor affinity vs. in vivo efficacy) be resolved?

- Dose-response profiling : Compare IC50 values across assays (e.g., radioligand binding vs. functional cAMP assays) to identify assay-specific artifacts .

- Metabolic stability analysis : Use liver microsomes to assess first-pass metabolism, which may reduce bioavailability despite high in vitro potency .

- Structural analogs : Modify the benzhydryl or m-tolyl groups to isolate SAR trends (Table 1) .

Table 1. Structural Modifications and Bioactivity Trends

| Modification | Receptor Affinity (Ki, nM) | In Vivo Half-life (h) |

|---|---|---|

| Base compound | 12 ± 1.5 | 2.3 ± 0.4 |

| m-Tolyl → 3-Fluorophenyl | 8 ± 0.9 | 1.8 ± 0.3 |

| Benzhydryl → Cyclopropyl | 45 ± 3.2 | 4.1 ± 0.6 |

Q. What computational methods are used to predict off-target interactions?

- Molecular docking : Use AutoDock Vina to screen against the ChEMBL database, prioritizing kinases and GPCRs due to piperazine’s promiscuity .

- MD simulations : Analyze ligand-receptor complex stability (e.g., RMSD <2 Å over 100 ns) to validate binding poses .

- ADMET prediction : Tools like SwissADME estimate blood-brain barrier permeability (e.g., TPSA <90 Ų favors CNS penetration) .

Q. How are reaction byproducts minimized during scale-up synthesis?

- Process optimization : Use flow chemistry to control exothermic reactions and reduce dimerization byproducts .

- Catalyst screening : Pd/C or Ni catalysts improve coupling efficiency (>90% conversion) in large-scale reactions .

- In-line analytics : Implement PAT (Process Analytical Technology) with real-time FTIR to monitor intermediate formation .

Q. Methodological Best Practices

Q. How to design analogs for improved metabolic stability?

- Bioisosteric replacement : Substitute labile methyl groups with trifluoromethyl or cyclopropyl moieties to block oxidative metabolism .

- Deuterium incorporation : Replace hydrogen atoms at metabolic hotspots (e.g., benzhydryl CH2) to slow CYP450-mediated degradation .

Q. What strategies validate target engagement in complex biological systems?

- Photoaffinity labeling : Incorporate a diazirine group into the compound to crosslink with target proteins, followed by pull-down assays .

- Cellular thermal shift assay (CETSA) : Monitor protein denaturation shifts (ΔTm) to confirm ligand binding in live cells .

Properties

Molecular Formula |

C25H26N2O |

|---|---|

Molecular Weight |

370.5 g/mol |

IUPAC Name |

(4-benzhydrylpiperazin-1-yl)-(3-methylphenyl)methanone |

InChI |

InChI=1S/C25H26N2O/c1-20-9-8-14-23(19-20)25(28)27-17-15-26(16-18-27)24(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-14,19,24H,15-18H2,1H3 |

InChI Key |

DKMIDSOGWSVVDW-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.